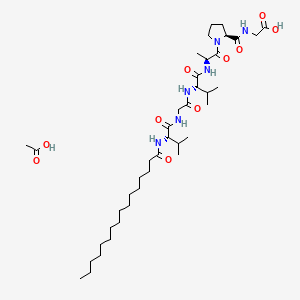

Pal-VGVAPG (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

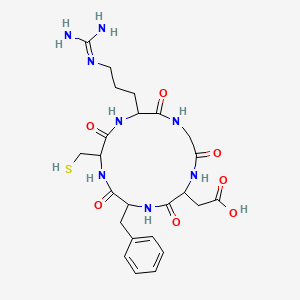

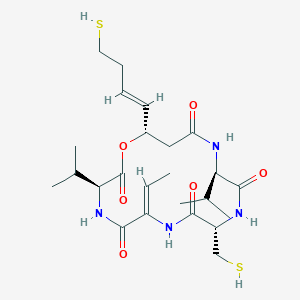

Pal-VGVAPG (acétate) est un hexapeptide lipidé composé d'un fragment d'élastine conjugué à l'acide palmitique . Ce composé est connu pour ses applications en cosméceutique, où il est utilisé pour ses propriétés de conditionnement de la peau . La séquence peptidique Val-Gly-Val-Ala-Pro-Gly est dérivée de l'élastine, une protéine qui confère l'élasticité aux tissus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Pal-VGVAPG (acétate) implique la conjugaison de la séquence hexapeptidique Val-Gly-Val-Ala-Pro-Gly à l'acide palmitique . Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : L'hexapeptide est synthétisé par synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique en croissance ancrée à une résine solide.

Lipidation : L'hexapeptide synthétisé est ensuite conjugué à l'acide palmitique par formation d'une liaison amide.

Méthodes de production industrielle

En milieu industriel, la production de Pal-VGVAPG (acétate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour une synthèse peptidique efficace et à haut débit. L'étape de lipidation est optimisée pour la production à grande échelle afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Pal-VGVAPG (acétate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures si des résidus de cystéine sont présents.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, le cas échéant, dans la structure du peptide.

Substitution : Le peptide peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres afin de modifier ses propriétés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions contrôlées.

Réduction : Agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés en synthèse peptidique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfures, tandis que la réduction peut produire des groupes thiol libres .

Applications de la recherche scientifique

Pal-VGVAPG (acétate) a une large gamme d'applications de recherche scientifique :

Cosméceutique : Utilisé dans des formulations pour le conditionnement de la peau et les produits anti-âge.

Médecine : Enquête sur son potentiel pour améliorer l'efficacité de la transfection génique et comme agent thérapeutique dans les maladies neurodégénératives

Industrie : Utilisé dans le développement de nouveaux biomatériaux et systèmes d'administration de médicaments.

Mécanisme d'action

Le mécanisme d'action de Pal-VGVAPG (acétate) implique son interaction avec des cibles moléculaires et des voies spécifiques :

Récepteur de l'élastine : Le peptide se lie au récepteur de l'élastine, modulant les réponses cellulaires telles que la production de cytokines.

Sirtuine 2 : Il a été démontré qu'il interagissait avec la sirtuine 2, influençant l'homéostasie redox et les fonctions neuronales.

Récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) : Le peptide affecte l'expression de PPARγ, qui joue un rôle dans l'inflammation et la régulation métabolique.

Applications De Recherche Scientifique

Pal-VGVAPG (acetate) has a wide range of scientific research applications:

Cosmeceuticals: Used in formulations for skin conditioning and anti-aging products.

Medicine: Investigated for its potential in enhancing gene transfection efficacy and as a therapeutic agent in neurodegenerative diseases

Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mécanisme D'action

The mechanism of action of Pal-VGVAPG (acetate) involves its interaction with specific molecular targets and pathways:

Elastin Receptor: The peptide binds to the elastin receptor, modulating cellular responses such as cytokine production.

Sirtuin 2: It has been shown to interact with Sirtuin 2, influencing redox homeostasis and neuronal functions.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The peptide affects the expression of PPARγ, which plays a role in inflammation and metabolic regulation.

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoyl tripeptide-1 : Un autre peptide utilisé en cosméceutique pour ses propriétés de conditionnement de la peau.

Palmitoyl tétrapeptide-7 : Connu pour ses effets anti-inflammatoires et son utilisation dans les produits de soins de la peau.

Acétate de N-Prolyl palmitoyl tripeptide-56 : Un peptide innovant qui stimule la production de collagène et de fibronectine.

Unicité

Pal-VGVAPG (acétate) est unique en raison de sa séquence hexapeptidique spécifique dérivée de l'élastine, qui confère des activités biologiques distinctes telles que la modulation des réponses immunitaires et l'amélioration de l'efficacité de la transfection génique . Sa lipidation avec l'acide palmitique améliore sa stabilité et sa pénétration cutanée, le rendant très efficace dans les applications cosméceutiques .

Propriétés

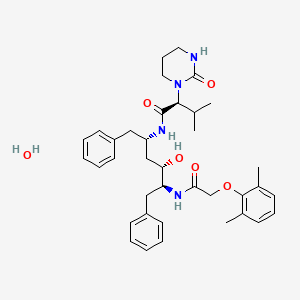

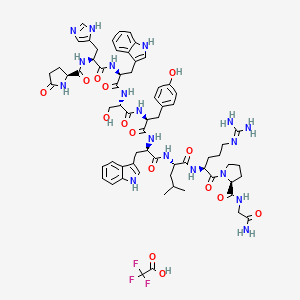

Formule moléculaire |

C40H72N6O10 |

|---|---|

Poids moléculaire |

797.0 g/mol |

Nom IUPAC |

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C38H68N6O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48;1-2(3)4/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48);1H3,(H,3,4)/t28-,29-,33-,34-;/m0./s1 |

Clé InChI |

SIISFKOUPBJFOQ-GYMHTHMWSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O.CC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)